molecular formula C12H23NO B14517559 Butanamide, N-cyclohexyl-2,2-dimethyl- CAS No. 62384-12-7

Butanamide, N-cyclohexyl-2,2-dimethyl-

Cat. No.: B14517559
CAS No.: 62384-12-7
M. Wt: 197.32 g/mol
InChI Key: ZVOYMJKDVWUYGI-UHFFFAOYSA-N
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Description

Butanamide, N-cyclohexyl-2,2-dimethyl- (IUPAC name: N-cyclohexyl-2,2-dimethylbutanamide) is a synthetic amide derivative characterized by a four-carbon butanamide backbone with two methyl groups at the second carbon position and a cyclohexyl substituent on the nitrogen atom. The compound’s molecular formula is C₁₂H₂₃NO (calculated molecular weight: 197.32 g/mol).

Properties

CAS No.

62384-12-7

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-cyclohexyl-2,2-dimethylbutanamide

InChI

InChI=1S/C12H23NO/c1-4-12(2,3)11(14)13-10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14)

InChI Key

ZVOYMJKDVWUYGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-cyclohexyl-2,2-dimethyl- can be achieved through the reaction of 2,2-dimethylbutanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-cyclohexyl-2,2-dimethyl- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-cyclohexyl-2,2-dimethyl- can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Yields 2,2-dimethylbutanoic acid and cyclohexylamine.

    Reduction: Produces N-cyclohexyl-2,2-dimethylbutylamine.

    Substitution: Results in the formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

Butanamide, N-cyclohexyl-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Butanamide, N-cyclohexyl-2,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-cyclohexyl-2,2-dimethylbutanamide with structurally related butanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent Butanamide Substituents Key Properties/Activities Source
N-cyclohexyl-2,2-dimethylbutanamide C₁₂H₂₃NO 197.32 Cyclohexyl 2,2-dimethyl High lipophilicity (inferred) Hypothetical
N-cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 Cyclohexyl 3-methyl Not reported
2-Ethyl-N,N-dimethylbutanamide C₈H₁₇NO 143.23 N,N-dimethyl 2-ethyl Lower steric hindrance
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide C₁₈H₁₅ClN₄O₂S 392.85 Benzothiazolyl 4-(5-chlorobenzoxazolyl) Antidiabetic (docking affinity)
3-Oxo-N-(thiazol-2-yl)butanamide C₇H₈N₂O₂S 184.21 Thiazolyl 3-oxo PDE5 inhibition (intermediate)
Key Observations:

N,N-dimethyl groups () reduce hydrogen-bonding capacity, likely decreasing solubility in polar solvents.

Butanamide Chain Modifications :

  • 2,2-Dimethyl groups in the target compound create steric hindrance, limiting conformational flexibility compared to 3-methyl () or 2-ethyl () analogs.
  • 3-Oxo groups () enable hydrogen bonding, critical for PDE5 inhibitory activity by mimicking sildenafil’s interactions .
Antidiabetic Potential ()

The benzothiazolyl-substituted butanamide derivative (butanamide5) exhibited high binding affinity (-9.2 kcal/mol) in molecular docking studies with the 3-TOP protein. Interactions included hydrogen bonds with Arg447 and π–π stacking with Tyr424, suggesting that bulky N-substituents and functionalized side chains enhance target engagement . The target compound’s cyclohexyl group may similarly facilitate hydrophobic interactions but lacks the aromaticity required for π–π stacking.

PDE5 Inhibition ()

3-Oxo-N-(thiazol-2-yl)butanamide served as a key intermediate for synthesizing PDE5 inhibitors. Its structural similarity to sildenafil (electrostatic similarity score: 0.89) highlights the importance of electron-withdrawing groups (e.g., oxo) in the butanamide chain for enzyme inhibition .

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